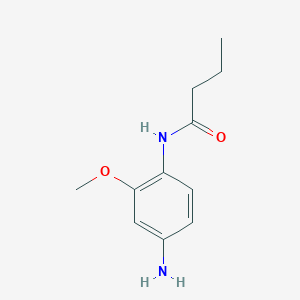
5,5-Dimethyl-4-thia-1-hexen
Übersicht
Beschreibung
5,5-Dimethyl-4-thia-1-hexene is an organic compound that belongs to the class of thioethers It is characterized by the presence of a sulfur atom within its molecular structure, which imparts unique chemical properties
Wissenschaftliche Forschungsanwendungen
5,5-Dimethyl-4-thia-1-hexene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-4-thia-1-hexene typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3,3-dimethyl-1-butene with a sulfur-containing reagent such as hydrogen sulfide or a thiol. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the thioether linkage.
Industrial Production Methods
In an industrial setting, the production of 5,5-Dimethyl-4-thia-1-hexene may involve large-scale reactions using continuous flow reactors. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. Fractional distillation is often employed to separate and purify the compound from reaction mixtures.
Analyse Chemischer Reaktionen
Types of Reactions
5,5-Dimethyl-4-thia-1-hexene undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The double bond in the molecule allows for electrophilic addition reactions, such as halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be carried out using halogens like bromine or chlorine in the presence of a solvent like carbon tetrachloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Halogenated derivatives.
Wirkmechanismus
The mechanism of action of 5,5-Dimethyl-4-thia-1-hexene involves its interaction with various molecular targets. The sulfur atom in the compound can form bonds with metal ions, enzymes, and other biomolecules, influencing their activity. The double bond allows for addition reactions, which can modify the structure and function of target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Thia-1-hexene: Lacks the dimethyl substitution at the 5-position.
Diphenyl sulfide: Contains two phenyl groups instead of the hexene structure.
Dibenzyl sulfide: Contains two benzyl groups instead of the hexene structure.
Uniqueness
5,5-Dimethyl-4-thia-1-hexene is unique due to the presence of both a sulfur atom and a double bond within its structure, along with the dimethyl substitution
Eigenschaften
IUPAC Name |
2-methyl-2-prop-2-enylsulfanylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14S/c1-5-6-8-7(2,3)4/h5H,1,6H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIBMCVKDUXKQRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40191284 | |
| Record name | 3-((1,1-Dimethylethyl)thio)-1-propene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40191284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37850-75-2 | |
| Record name | 3-((1,1-Dimethylethyl)thio)-1-propene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037850752 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-((1,1-Dimethylethyl)thio)-1-propene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40191284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,6-Dihydro-imidazo[2,1-b]thiazol-3-one](/img/structure/B1614730.png)


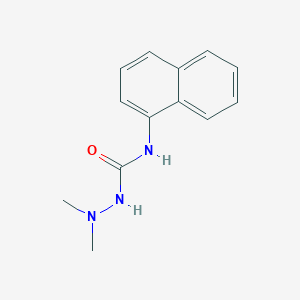


![[(Anilinocarbonyl)amino]acetic acid](/img/structure/B1614742.png)

![7H-Benz[de]anthracen-7-one, 4-methyl-](/img/structure/B1614745.png)
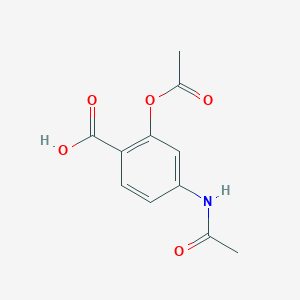
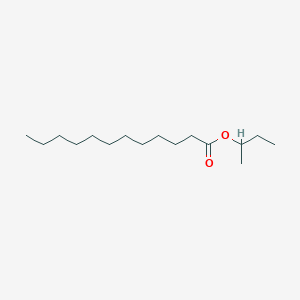
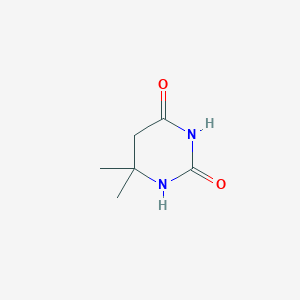
![1-(2-Hydroxyethyl)-4-methyl-[1,4]diazepane](/img/structure/B1614751.png)
